molecular formula C20H25N3O B5797347 N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide CAS No. 6006-35-5

N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No. B5797347
CAS RN: 6006-35-5
M. Wt: 323.4 g/mol
InChI Key: NDHYTPRURVIZOC-UHFFFAOYSA-N
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Description

N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as EPPB, is a chemical compound that has been found to have potential applications in scientific research. EPPB is a small molecule that has been studied for its ability to inhibit certain enzymes, making it a useful tool in the study of biochemical pathways. In

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves its ability to bind to and inhibit certain enzymes. For example, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to bind to the catalytic domain of PARP, preventing it from carrying out its normal functions. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as DNA repair and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide are still being studied, but research has shown that it can have a range of effects on cellular processes. For example, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to inhibit PARP activity, which is involved in DNA repair. This inhibition can lead to increased sensitivity to DNA-damaging agents, making N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide a potential tool in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide in lab experiments is its ability to selectively inhibit certain enzymes. This can help researchers better understand the role of these enzymes in various cellular processes. However, there are also limitations to using N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research involving N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One area of interest is its potential use in cancer research, particularly in combination with other DNA-damaging agents. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, as well as its potential applications in other areas of scientific research.
In conclusion, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a small molecule that has potential applications in scientific research. Its ability to selectively inhibit certain enzymes makes it a useful tool in the study of biochemical pathways. While there are limitations to its use, such as potential toxicity, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide represents an exciting area of research with many potential future directions.

Synthesis Methods

The synthesis of N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting with the reaction of N-ethyl-4-aminobenzamide with 4-phenyl-1-piperazinecarboxaldehyde. This reaction produces an intermediate compound, which is then treated with hydrochloric acid to yield the final product, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. The purity of the compound is typically verified using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. One of the main uses of N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is as an inhibitor of certain enzymes, such as poly(ADP-ribose) polymerase (PARP). By inhibiting these enzymes, N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide can help researchers better understand the biochemical pathways involved in various cellular processes.

properties

IUPAC Name

N-ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-21-20(24)18-10-8-17(9-11-18)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHYTPRURVIZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975492
Record name N-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

CAS RN

6006-35-5
Record name N-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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